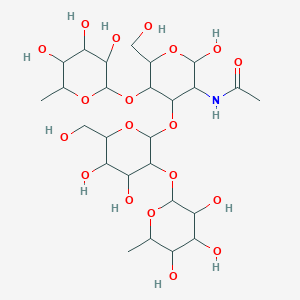

Lewis-b tetrasaccharide

Description

Contextualization within Histo-Blood Group Antigens (HBGAs)

The Lewis-b tetrasaccharide is a histo-blood group antigen (HBGA), a group of complex carbohydrates found on the surface of red blood cells and various epithelial tissues, including those of the gastrointestinal, genitourinary, and respiratory tracts. wikipedia.orgnih.gov These antigens are not primary gene products but are synthesized by the sequential action of glycosyltransferases, enzymes that add specific sugar moieties to a precursor oligosaccharide chain. nih.gov

The expression of Lewis antigens is determined by the interplay of genes at the Lewis (FUT3) and Secretor (FUT2) loci. wikipedia.orgnih.gov The Leb antigen is specifically formed when both the Le and Se alleles are present, leading to the addition of two fucose residues to a type 1 oligosaccharide precursor. wikipedia.orgbritannica.com This intricate genetic control results in different Lewis antigen phenotypes, such as Le(a+b-), Le(a-b+), and Le(a-b-). wikipedia.org The biosynthesis of Leb is closely linked to the ABO blood group system, as the same precursor chains can be modified to form A, B, and H antigens. britannica.com

Fundamental Role in Biological Recognition Systems

The strategic location of Lewis-b tetrasaccharides on cell surfaces positions them as key players in biological recognition systems. These glycans act as receptors or attachment factors for a variety of external agents, including viruses and bacteria. nih.govnih.gov

A well-documented example is the interaction between Leb and the bacterium Helicobacter pylori, a major cause of peptic ulcers and gastric cancer. nih.govnih.gov The bacterial surface adhesin, BabA, specifically binds to the Leb antigen on gastric epithelial cells, facilitating bacterial colonization of the stomach. nih.govnih.gov

Similarly, various strains of human noroviruses, the leading cause of nonbacterial acute gastroenteritis, utilize HBGAs, including Leb, as attachment factors. nih.govnih.gov The strain-specific binding patterns of noroviruses to different HBGAs are thought to be a significant factor in host susceptibility and the evolution of the virus. technologynetworks.com For instance, the Lewis b antigen is a common ligand for genogroup I norovirus strains. nih.gov

Historical Trajectories in Glycan Research and Discovery

The journey to understanding the this compound is intertwined with the broader history of blood group serology and glycan research. The Lewis antigens, Lea and Leb, were first identified in 1946 and 1948, respectively. britannica.com Initial research focused on their role in blood transfusions and their genetic inheritance patterns. nih.gov

The advent of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowed for the precise structural elucidation of these complex carbohydrates. nih.gov This, coupled with the development of monoclonal antibodies specific for different glycan structures, enabled researchers to map their expression in various tissues and uncover their roles beyond the context of red blood cells. nih.gov

The realization that glycans like Leb were involved in critical biological processes such as infection and inflammation spurred further investigation into their function. biosynth.com The field of glycobiology continues to evolve, with ongoing research focused on the intricate details of glycan-protein interactions and their implications for human health and disease. researchgate.net

Structure

3D Structure

Properties

CAS No. |

80081-06-7 |

|---|---|

Molecular Formula |

C26H45NO19 |

Molecular Weight |

675.6 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |

InChI Key |

OXNGKCPRVRBHPO-XLMUYGLTSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

Synonyms |

Fucα1-2Galβ1-3(Fucα1-4)GlcNAc |

Origin of Product |

United States |

Biosynthesis and Enzymology of Lewis B Tetrasaccharide

Glycosyltransferase Catalysis and Specificity

The creation of the Le-b tetrasaccharide hinges on the precise and coordinated activity of different glycosyltransferases, each exhibiting distinct substrate specificities. These enzymes catalyze the transfer of sugar moieties from donor molecules to acceptor glycans, progressively building the complex carbohydrate structure. The biosynthesis is complex and involves β1,3-galactosyltransferases (β3Gal-Ts) and the combined action of α2- and/or α4-fucosyltransferases (Fuc-Ts). nih.gov

Fucosyltransferase (FUT) Contributions to Fucosylation

Fucosylation, the addition of fucose residues, is a critical step in Le-b synthesis, mediated by specific fucosyltransferases (FUTs).

The final step in the formation of the Le-b antigen is catalyzed by α1,3/4-fucosyltransferase, also known as FUT3 or the Lewis enzyme. isbtweb.orgkarger.com This enzyme is responsible for adding a fucose residue via an α1,4-linkage to the N-acetylglucosamine (GlcNAc) of the H-type 1 antigen precursor. frontiersin.orguniprot.org The FUT3 gene encodes this α(1,3/4)-fucosyltransferase which is essential for the biosynthesis of Lewis antigens. isbtweb.org The resulting structure is the Le-b tetrasaccharide (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc). nih.gov The activity of FUT3 is dependent on the prior formation of the H-type 1 antigen. isbtweb.org In individuals lacking a functional FUT3 gene, no type 1 chain Lewis antigens can be synthesized, resulting in a Le(a-b-) phenotype. isbtweb.orgresearchgate.net

The synthesis of the Le-b antigen is initiated by the formation of the H-type 1 antigen, a crucial precursor. This reaction is catalyzed by α1,2-fucosyltransferases, which add a fucose residue to a galactose (Gal) moiety. frontiersin.orgscispace.com Two main enzymes, FUT1 and FUT2, are involved in this process. frontiersin.org

FUT1 (H enzyme): This enzyme is primarily active in hematopoietic cells and is responsible for producing the H antigen on red blood cells by fucosylating type 2 chains (Galβ1-4GlcNAc). frontiersin.orgreactome.orgnih.gov

FUT2 (Secretor enzyme): FUT2 is expressed in secretory glands and is primarily responsible for synthesizing the H-type 1 antigen (Fucα1-2Galβ1-3GlcNAc-R) in bodily fluids and on mucosal epithelial cells. frontiersin.orgnih.gov It demonstrates a stronger preference for type 1 chains (Galβ1-3GlcNAc) as acceptors. frontiersin.org

The presence of a functional FUT2 gene is a prerequisite for Le-b antigen synthesis in secretions. isbtweb.org Individuals who are "non-secretors" lack a functional FUT2 and therefore cannot produce the H-type 1 precursor, preventing the formation of Le-b. isbtweb.orgnih.gov

Galactosyltransferase Involvement in Type 1 Chain Elongation

The backbone of the Le-b antigen is the type 1 chain (Galβ1-3GlcNAc). The formation of this structure is a key step and is catalyzed by a specific galactosyltransferase.

β1,3-Galactosyltransferase 5 (B3GALT5) is a crucial enzyme in the synthesis of type 1 chain carbohydrate antigens, including the Le-b tetrasaccharide. researchgate.netresearchgate.net This enzyme transfers galactose from a UDP-galactose donor to an N-acetylglucosamine (GlcNAc) acceptor, forming the characteristic β1,3-linkage of the type 1 chain. nih.govoup.com B3GALT5 is essential for providing the necessary precursor for subsequent fucosylation steps in Le-b synthesis. researchgate.net Studies have shown that the expression of B3GALT5 is well-correlated with the presence of type 1 Lewis antigens in certain cancer cell lines. wikigenes.org

Glycan and Core Chain Specificity of Biosynthetic Glycosyltransferases

The enzymes involved in Le-b biosynthesis exhibit remarkable specificity for their glycan substrates and the underlying core protein or lipid structure.

FUT3 demonstrates a preference for type 1 chain acceptors over type 2 chains. uniprot.org Its efficiency in fucosylating the H-type 1 antigen can also be influenced by the underlying glycan core structure, with studies showing it is much more efficient on core 3 O-glycans than on core 2. nih.govoup.com

FUT1 and FUT2 also have distinct acceptor specificities. FUT1 preferentially acts on type 2 chains, which are abundant on red blood cells, while FUT2 is more active on type 1 chains found in secretions and on mucosal surfaces. frontiersin.org Both FUT1 and FUT2 can direct α2-fucosylation on type 1 chains present on both N- and O-linked glycans. nih.govoup.com

B3GALT5 is unique among the β1,3-galactosyltransferases in its ability to synthesize type 1 chains on both N-linked and O-linked glycans. nih.govoup.com It can utilize both core 2 and core 3 O-glycan precursor structures. nih.govoup.com

This high degree of specificity ensures the correct and efficient assembly of the Le-b tetrasaccharide and other related Lewis antigens.

Data Tables

Table 1: Key Glycosyltransferases in Lewis-b Tetrasaccharide Biosynthesis

| Enzyme | Gene | Function | Linkage Formed | Substrate Preference |

| α1,2-Fucosyltransferase 1 | FUT1 | H-type 2 antigen synthesis on red blood cells | α1,2-fucose to Galactose | Type 2 chains (Galβ1-4GlcNAc) |

| α1,2-Fucosyltransferase 2 | FUT2 | H-type 1 antigen synthesis in secretions | α1,2-fucose to Galactose | Type 1 chains (Galβ1-3GlcNAc) |

| α1,3/4-Fucosyltransferase 3 | FUT3 | Lewis-b antigen synthesis | α1,4-fucose to N-acetylglucosamine | H-type 1 antigen |

| β1,3-Galactosyltransferase 5 | B3GALT5 | Type 1 chain synthesis | β1,3-galactose to N-acetylglucosamine | N-acetylglucosamine |

Genetic and Epigenetic Mechanisms Regulating Lewis-b Biosynthesis

The production of the Le-b tetrasaccharide is not constitutive; rather, it is subject to precise regulatory control at both the genetic and epigenetic levels. These mechanisms ensure that Le-b is expressed in a tissue-specific and developmentally regulated manner. The key enzymes in this pathway are glycosyltransferases, and their regulation is paramount to the final glycan structure. nih.govresearchgate.net

Regulation of Glycosyltransferase Gene Expression (e.g., B3GALT5 Promoter Activity)

The biosynthesis of the type 1 chain precursor of Lewis antigens, including Le-b, is critically dependent on the enzyme β-1,3-galactosyltransferase 5 (B3GALT5). maayanlab.cloudnih.gov The expression of the B3GALT5 gene is a prime example of complex genetic regulation, involving multiple promoters and transcription factors.

The B3GALT5 gene possesses at least two distinct promoters: a native promoter and a retroviral long terminal repeat (LTR) promoter. nih.govsemanticscholar.org The LTR promoter is particularly active in the colon. wikipedia.org The activity of these promoters is governed by a variety of transcription factors. For instance, hepatocyte nuclear factor 1 alpha (HNF1α) and beta (HNF1β) are necessary for the activation of the B3GALT5 LTR promoter. nih.gov Studies have shown that while HNF1α/β are essential, they are not sufficient on their own to drive transcription, suggesting the involvement of other regulatory elements. nih.gov In contrast, in human embryonic stem cells, the expression of the B3GALT5-LTR is high despite the near absence of HNF-1, indicating a different regulatory mechanism in these cells. semanticscholar.org Here, NFYA acts as an activator, while STAT3 acts as a repressor of the B3GALT5-LTR promoter. semanticscholar.org

The expression of other glycosyltransferases involved in Le-b synthesis, such as fucosyltransferases (FUTs), is also tightly controlled. For example, the FUT3 gene is essential for the addition of the fucose residue in an α1,4 linkage to form the Le-a antigen, a precursor for Le-b. nih.gov The interplay between FUT2 and FUT3 expression levels, which are genetically determined, influences the final Lewis antigen profile. researchgate.netnih.gov

Table 1: Key Transcription Factors in B3GALT5 Gene Regulation

| Transcription Factor | Role in B3GALT5 Expression | Cellular Context |

|---|---|---|

| HNF1α/β | Activator (necessary but not sufficient) | Colon cancer cells |

| Cdx1/2 | Undetectable in some studies | Colon cancer biopsies |

| NFYA | Activator | Human embryonic stem cells |

| STAT3 | Repressor | Human embryonic stem cells |

| Lamin A | Repressor of NFYA | Differentiated embryonic stem cells |

Epigenetic Modulations (DNA Methylation, Histone Acetylation, Noncoding RNAs)

Beyond direct genetic control, epigenetic modifications play a pivotal role in regulating the expression of glycosyltransferase genes involved in Le-b biosynthesis. nih.govresearchgate.netscispace.com These modifications, which include DNA methylation, histone acetylation, and the action of non-coding RNAs, can lead to heritable changes in gene expression without altering the underlying DNA sequence. scispace.com

DNA Methylation:

DNA methylation, particularly at CpG islands within promoter regions, is a well-established mechanism for gene silencing. nih.govscispace.com In the context of Le-b synthesis, the methylation status of the B3GALT5 gene promoters is a critical regulatory switch. infino.memdpi.com There is often an inverse correlation between the expression of B3GALT5 mRNA and the level of DNA methylation in its CpG islands. researchgate.net For example, in colon cancer, the downregulation of B3GALT5 is associated with hypermethylation of its promoters. mdpi.com Interestingly, treatment with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (5AZA) can lead to a reduction in B3GALT5 expression in some cell lines, suggesting a complex role for methylation that may involve distant regulatory elements. nih.gov In some cancer cells that have lost B3GALT5 expression, treatment with 5AZA and the histone deacetylase inhibitor trichostatin A (TSA) does not restore transcription, even though it can partially demethylate the promoter regions. researchgate.net This indicates that other repressive mechanisms are also at play. researchgate.net

Histone Acetylation:

Histone modifications are another key layer of epigenetic control. scispace.com The acetylation of histones generally leads to a more open chromatin structure, facilitating gene transcription. scispace.com Conversely, histone deacetylation is associated with gene silencing. The regulation of the B3GALT5 native promoter is influenced by a complex interplay of histone modifications. researchgate.net High levels of activating histone marks, such as H3K4 trimethylation and H3K9-14 acetylation, are found in cells actively expressing B3GALT5. researchgate.net In contrast, repressive marks like H4K20 trimethylation are prevalent in cells where the gene is silenced. researchgate.net In some prostatic cells, treatment with a histone deacetylase inhibitor was shown to upregulate the expression of a different glycosyltransferase, B3GALT1, leading to increased synthesis of the related sialyl Lewis a antigen. plos.org This highlights the general importance of histone acetylation in controlling the expression of glycosyltransferase genes.

Noncoding RNAs:

Non-coding RNAs (ncRNAs) are functional RNA molecules that are not translated into proteins but can regulate gene expression at various levels. wikipedia.orgspandidos-publications.com Long non-coding RNAs (lncRNAs), a class of ncRNAs longer than 200 nucleotides, are emerging as important regulators of glycosylation-related genes. wikipedia.org They can act as signals, decoys, guides, or scaffolds to modulate gene expression. spandidos-publications.com For instance, the lncRNA B3GALT5-AS1 has been implicated in promoting cancer stem cell survival in breast cancer, suggesting a regulatory relationship with its sense-strand counterpart, B3GALT5. maayanlab.cloud While the direct role of specific ncRNAs in regulating the biosynthesis of the this compound is an area of ongoing research, their involvement in the broader landscape of glycan synthesis is becoming increasingly evident. tandfonline.commdpi.comfrontiersin.org

Table 2: Epigenetic Regulation of Glycosyltransferase Genes

| Epigenetic Mechanism | Effect on Gene Expression | Specific Example |

|---|---|---|

| DNA Methylation | Generally repressive | Hypermethylation of B3GALT5 promoter in colon cancer is linked to decreased expression. mdpi.com |

| Histone Acetylation | Generally activating | High levels of H3K9-14 acetylation are associated with active B3GALT5 expression. researchgate.net |

| Non-coding RNAs | Regulatory (activating or repressive) | The lncRNA B3GALT5-AS1 is associated with cancer progression, suggesting a link to B3GALT5 regulation. maayanlab.cloud |

Advanced Synthetic Methodologies for Lewis B Tetrasaccharide and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis, offering an efficient route to complex glycans like the Lewis-b tetrasaccharide. rsc.org This approach circumvents the need for extensive protecting group manipulations often required in purely chemical methods, while ensuring high regio- and stereoselectivity. rsc.org

Modular Enzymatic Assembly Strategies for Complex Glycans

Modular enzymatic assembly has emerged as a powerful strategy for constructing complex glycans. This approach involves the chemical synthesis of core glycan structures, which are then diversified through sequential enzymatic reactions. rsc.orgucsd.edu A "Modular-Enzymes Assembly by Spatial Segregation" (MASS) strategy, for instance, utilizes a universal immobilization platform to assemble multiple glycoenzymes in a compartmentalized manner, reducing undesired interference and cross-inhibitions between enzymes. acs.org This method has been successfully applied to the synthesis of a variety of oligosaccharides by changing the enzyme modules. acs.org

Another modular approach, termed the Asymmetric Glycan as Common-substrate Strategy (AGCS), involves the chemical synthesis of oligosaccharide building blocks, followed by the enzymatic introduction of motifs like fucose and sialic acid using glycosyltransferases. frontiersin.org These strategies allow for the systematic construction of glycan libraries from a common precursor, facilitating the exploration of structure-activity relationships. ucsd.edufrontiersin.org

Application of Recombinant Glycosyltransferases

Recombinant glycosyltransferases are crucial tools in the chemoenzymatic synthesis of the this compound. These enzymes catalyze the specific transfer of monosaccharides from activated sugar donors to acceptor molecules. nih.govasm.org For the synthesis of the Lewis-b antigen, key enzymes include fucosyltransferases (Fuc-Ts) and galactosyltransferases (Gal-Ts). nih.gov

Specifically, the biosynthesis of the type 1 chain (Gal-β1,3-GlcNAc), the backbone of the Lewis-b antigen, can be achieved using β1,3-galactosyltransferases (β3Gal-Ts). nih.govresearchgate.net Subsequently, α1,2- and α1,4-fucosyltransferases are required to add the two fucose residues. nih.govnih.gov Researchers have successfully expressed and immobilized a library of human glycosyltransferases in yeast, creating a versatile toolkit for oligosaccharide synthesis. asm.org This library has been used to synthesize various antigens, including Lewis y, a structural isomer of Lewis-b. asm.org

One-pot multienzyme (OPME) systems have also been developed to streamline the synthesis process. nih.gov These systems combine multiple enzymes in a single reaction vessel to catalyze sequential glycosylation steps, improving efficiency and yield. nih.govescholarship.org For example, a sequential OPME β1-4-galactosylation and OPME α1-3-fucosylation process has been used to produce a complex trisaccharide from a simple monosaccharide derivative. escholarship.org

Substrate and Donor Specificity in Enzymatic Transformations

The success of chemoenzymatic synthesis hinges on the substrate and donor specificity of the glycosyltransferases employed. nih.gov These enzymes exhibit high selectivity for both the sugar nucleotide donor (e.g., GDP-fucose) and the acceptor glycan. nih.govnih.gov

Fucosyltransferases (FucTs) are a family of enzymes that catalyze the transfer of fucose. oup.com The enzymes responsible for Lewis antigen synthesis belong to the CAZy GT10 family and are distinct in structure and specificity from other fucosyltransferases. nih.gov For instance, the synthesis of the Leb epitope involves the addition of a fucose residue in an α1,2-linkage to a galactose residue, followed by the addition of another fucose in an α1,4-linkage to the N-acetylglucosamine. nih.govnih.gov

Studies have shown that the specificity of these enzymes can be influenced by the underlying glycan core structure. nih.govresearchgate.net For example, β3Gal-T5 can synthesize type 1 chains on both N-linked and O-linked glycans, working on both core 2 and core 3 precursor structures. nih.govresearchgate.net Furthermore, the fucosyltransferases FUT3 and FUT5 show different efficiencies in fucosylating the H type 1 antigen depending on the core structure. nih.govresearchgate.net This detailed understanding of enzyme specificity is crucial for designing efficient synthetic pathways and for engineering glycoproteins with specific glycan structures. nih.gov While many glycosyltransferases are highly specific, some exhibit promiscuity, accepting a range of donor and acceptor substrates, which can be harnessed for the synthesis of diverse glycan structures. portlandpress.com

Chemical Synthesis Strategies

Purely chemical synthesis provides an alternative and powerful approach to obtaining the this compound and its analogues, offering the flexibility to introduce non-natural modifications.

Stepwise Oligosaccharide Chain Elongation

Stepwise synthesis involves the sequential addition of monosaccharide building blocks to elongate the oligosaccharide chain. This approach requires careful planning of protecting group strategies to ensure that only the desired hydroxyl group is available for glycosylation at each step. acs.org

The synthesis of fragments of the dimeric Lewis A and Lewis B-Lewis A tumor-associated carbohydrate antigens highlighted several challenges inherent in stepwise synthesis. acs.orgnih.gov These included the incompatibility of certain protecting groups with reaction conditions and the differing reactivities of hydroxyl groups within a single molecule. acs.org For instance, in the selective glycosylation of a trisaccharide diol, the C-4 hydroxyl group of a GlcNAc residue was surprisingly more reactive than the C-3 hydroxyl of a galactose residue. acs.org Despite these challenges, a stepwise approach ultimately allowed for the synthesis of the desired tri- to pentasaccharide fragments. acs.orgnih.gov

Convergent Synthesis for this compound and Extended Glycans

Convergent synthesis strategies involve the preparation of oligosaccharide fragments, which are then coupled together to form the final, larger glycan. colab.ws This approach is often more efficient than a linear, stepwise synthesis for complex molecules like the Lewis-b hexasaccharide. colab.ws

One convergent synthesis of the Lewis-b hexasaccharide started with the construction of a thioglycoside tetrasaccharide donor block. colab.ws This was achieved through two orthogonal glycosylations. The galactose moiety was introduced first, followed by the two fucose residues. This tetrasaccharide donor was then linked to a lactose (B1674315) acceptor to yield the target hexasaccharide after deprotection. colab.ws

Similarly, a convergent [2+2] strategy has been employed for the synthesis of a sialyl Lewis x analogue, where two disaccharide precursors were synthesized and then coupled. nih.gov Different synthetic strategies for sialyl Lewis x, a related blood group antigen, have been classified based on the order of assembly of monosaccharide or disaccharide building blocks, such as a C + AB + D approach. explorationpub.comexplorationpub.com These convergent approaches, often facilitated by powerful activation methods for thioglycosides, have proven effective in the efficient synthesis of complex glycans. explorationpub.comexplorationpub.com

Optimization of Glycosylation Reactions (e.g., Halide-Assisted Glycosylations, Sulfoxide (B87167) Glycosylation, Reactivity Matching)

The chemical synthesis of complex oligosaccharides like the Lewis-b (Leb) tetrasaccharide is a significant challenge, primarily due to the need for precise control over the stereochemistry of the glycosidic linkages. Various advanced glycosylation methodologies have been optimized to enhance the efficiency and stereoselectivity of these syntheses.

Halide-Assisted Glycosylations: This method is a cornerstone in the synthesis of α-fucosyl linkages present in the Leb structure. The process often involves the in situ formation of a highly reactive glycosyl bromide from a more stable thioglycoside donor in the presence of a bromide source, such as tetraethylammonium (B1195904) bromide or tetrabutylammonium (B224687) bromide. researchgate.netcdnsciencepub.com This reactive intermediate then couples with a glycosyl acceptor. This technique has been successfully employed in the convergent synthesis of Leb hexasaccharides, where fucose residues were introduced under halide-assisted conditions. colab.ws For instance, a difucosylation of a diol acceptor with a per-benzylated thioethyl fucoside can be activated with bromine under halide ion catalysis. cdnsciencepub.com The efficiency of these reactions can be influenced by factors such as the equivalents of the fucosyl donor and the reaction time. cdnsciencepub.com In one reported synthesis, a fucose thioglycoside was converted to its bromide form and used in a halide-assisted glycosylation with a tetrasaccharide acceptor, achieving a high yield and complete α-selectivity.

Sulfoxide Glycosylation: The sulfoxide glycosylation method offers a versatile and flexible approach for constructing the various glycosidic bonds found in Lewis antigens. This method has been demonstrated to form all the necessary linkages in Leb stereoselectively under a unified set of reaction conditions, which is a significant advantage over strategies that require different methods for each linkage. researchgate.net The use of anomeric sulfoxides as glycosyl donors, activated by a suitable promoter, allows for controlled glycosidic bond formation. This approach highlights the potential for streamlining the synthesis of families of related oligosaccharides. researchgate.net

Reactivity Matching: A crucial aspect of modern oligosaccharide synthesis is the concept of "reactivity matching," which involves pairing the reactivity of the glycosyl donor with the nucleophilicity of the glycosyl acceptor. researchgate.netfrontiersin.org This principle is vital for the success of chemoselective glycosylation strategies, where one thioglycoside acts as a donor while another, less reactive one, functions as an acceptor. By carefully tuning the electronic properties of protecting groups on both the donor and acceptor, chemists can control the reaction sequence. For example, the use of electron-withdrawing protecting groups (like acyl groups) on a thioglycoside acceptor "disarms" it, making it less likely to self-couple, while the use of electron-donating groups (like benzyl (B1604629) ethers) on the donor "arms" it for reaction. This strategy has been applied to the synthesis of Lewis Y antigens, a related structure, using a preactivation-based one-pot glycosylation method. nih.gov The careful selection of protecting groups on the galactosyl unit of an acceptor has been shown to significantly affect its reactivity in fucosylation reactions. researchgate.netcdnsciencepub.com

| Glycosylation Method | Key Features | Application in Le-b Synthesis |

| Halide-Assisted Glycosylation | Uses in situ generated glycosyl halides; effective for α-fucosylation. | Synthesis of α-L-Fucp-(1→2) and α-L-Fucp-(1→4) linkages. colab.ws |

| Sulfoxide Glycosylation | Employs anomeric sulfoxides as donors; allows for uniform reaction conditions. | Stereoselective formation of all glycosidic linkages in Le-b. researchgate.net |

| Reactivity Matching | Balances donor reactivity and acceptor nucleophilicity through protecting group manipulation. | Enables efficient and regioselective one-pot synthesis strategies for Lewis antigens. frontiersin.orgnih.gov |

Large-Scale Preparation of this compound Derivatives

The transition from laboratory-scale synthesis to large-scale preparation of oligosaccharides is essential for their use in biological and clinical research, such as in adhesion inhibition studies with Helicobacter pylori. A notable example is the large-scale synthesis of a 2-aminoethyl glycoside derivative of the Leb tetrasaccharide. tandfonline.comtandfonline.com

The synthetic strategy for this large-scale preparation involved a multi-step process:

Disaccharide Synthesis: A key disaccharide intermediate was prepared.

Selective Deprotection: A benzylidene acetal (B89532) in the disaccharide was opened using sodium cyanoborohydride and tetrafluoroboric acid to yield a diol. tandfonline.com

Difucosylation: The resulting diol was subjected to difucosylation using 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide in the presence of tetraethylammonium bromide to afford the protected tetrasaccharide derivative in a 66% yield. tandfonline.com

Deprotection and Functionalization: The protecting groups were removed, and the resulting aminoethyl glycoside was acryloylated.

Polymerization: The acryloylated Leb tetrasaccharide was then copolymerized with acrylamide (B121943) to produce a high-molecular-weight, water-soluble polymer. tandfonline.comtandfonline.com

This large-scale synthesis provided significant quantities of the Leb derivative, enabling further studies on its biological function. The development of such scalable routes is critical for advancing the therapeutic and diagnostic potential of carbohydrate antigens.

Synthesis of Spacer-Equipped Derivatives for Conjugation and Research Applications

To utilize oligosaccharides like the Leb tetrasaccharide in immunological studies, such as in enzyme-linked immunosorbent assays (ELISA) or for the development of vaccines, they must be covalently attached, or conjugated, to larger molecules like proteins or lipids. This is achieved by synthesizing the oligosaccharide with a functionalized "spacer" or "linker" at its reducing end.

Various types of spacers have been incorporated into the structure of Leb and its analogues:

Aminoalkyl Glycosides: These are among the most common spacer-equipped derivatives due to the versatility of the terminal amino group for conjugation.

A 2-aminoethyl spacer has been used in the large-scale synthesis of a Leb tetrasaccharide derivative. tandfonline.comtandfonline.com

A 3-aminopropyl spacer has been incorporated into a Leb pentasaccharide, designed for investigating the carbohydrate recognition processes of H. pylori. researchgate.net

6-aminohexyl glycosides of the Leb tetrasaccharide and the related H-type 1 antigen have been synthesized for use in ELISA experiments. cdnsciencepub.com The synthesis involved converting protected intermediates to 6-azidohexyl glycosides, followed by reduction to the desired aminohexyl glycosides. cdnsciencepub.com

Squarate-Based Linkers: A 2-aminoethyl spacer-equipped Leb hexasaccharide was coupled to human serum albumin (HSA) using squarate ester methodology, resulting in neoglycoconjugates with varying saccharide loadings. colab.ws

Alkyl Glycosides for Soluble Antigens: An n-hexyl tetrasaccharide glycoside of Leb has been prepared to serve as a soluble antigen in competitive ELISA experiments. cdnsciencepub.com

The choice of spacer depends on the intended application, with aminoalkyl spacers being particularly favored for their ability to react with various functional groups on carrier proteins to form stable conjugates.

| Spacer Type | Functional Group | Example Application | Reference |

| 2-Aminoethyl | -NH2 | Copolymerization with acrylamide | tandfonline.comtandfonline.com |

| 3-Aminopropyl | -NH2 | Investigation of H. pylori recognition | researchgate.net |

| 6-Aminohexyl | -NH2 | Use in ELISA experiments | cdnsciencepub.com |

| Squarate Ester | Activated ester | Conjugation to Human Serum Albumin (HSA) | colab.ws |

| n-Hexyl | Alkyl chain | Soluble antigen for competitive ELISA | cdnsciencepub.com |

Isotopic Labeling for Enhanced Research Utility (e.g., 13C-Fucose Incorporation)

Isotopic labeling of carbohydrates is a powerful tool for detailed structural and interaction studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. While 13C-labeled proteins are widely used in NMR studies, the lack of access to specifically labeled complex carbohydrates has been a limiting factor.

To overcome this, methods for the synthesis of L-[U-13C6]-Fucose labeled Leb (Leb) structures have been developed for use in NMR binding studies with the Helicobacter pylori adhesin, BabA. nih.govdiva-portal.org The synthesis of these labeled compounds provides invaluable tools for probing the specific molecular interactions between the bacterial protein and its human carbohydrate ligand.

A key aspect of this work was the development of an efficient synthesis of a benzylated L-[U-13C6]-Fucose thioglycoside donor, starting from L-[U-13C6]-Galactose. nih.govdiva-portal.org The synthetic strategy was designed around an orthogonally protected tetrasaccharide precursor. This precursor allowed for the controlled and flexible introduction of either one or two 13C-labeled (or non-labeled) fucose residues at specific positions before the final deprotection step. nih.govdiva-portal.org

The resulting isotopically labeled Leb hexasaccharide structures were then analyzed by NMR. The analysis demonstrated that the 13C labels make it straightforward to assign the anomeric centers and the H-5 positions of the individual fucose residues. nih.govdiva-portal.org These specific atomic positions are highly relevant for monitoring the changes that occur upon binding to a protein, thus providing detailed insights into the molecular recognition event.

Structural Elucidation and Conformational Analysis of Lewis B Tetrasaccharide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive technique for determining the three-dimensional structures of oligosaccharides in solution. It provides detailed information on the covalent structure, configuration, and conformation of these complex biomolecules.

The structural determination of the Lewis-b tetrasaccharide, α-L-Fucp-(1→2)-β-D-Galp-(1→3)[α-L-Fucp-(1→4)]-β-D-GlcNAc, relies heavily on a suite of NMR experiments. nih.govslu.secdnsciencepub.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of sugar residues present. uoguelph.ca However, due to significant signal overlap, especially in the proton spectrum, two-dimensional (2D) techniques are indispensable for complete assignment and structural characterization. acs.org

Techniques such as Total Correlation Spectroscopy (TOCSY) are employed to identify the complete spin systems of individual monosaccharide rings, allowing for the assignment of protons within each sugar residue. uoguelph.ca Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded protons and carbons, confirming residue assignments. slu.seuoguelph.ca

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Analogue Note: Chemical shifts can vary depending on the specific analogue and experimental conditions.

| Residue | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| α-L-Fuc (1→2) | H-1 | 5.23 | 98.94 |

| H-5 | 4.15 | 68.2 | |

| C-1 | - | 98.94 | |

| C-6 (CH₃) | 1.08 | 15.8 | |

| β-D-Gal (1→3) | H-1 | 4.58 | 102.5 |

| H-2 | 3.65 | 78.5 | |

| H-3 | 3.85 | 75.4 | |

| α-L-Fuc (1→4) | H-1 | 4.95 | 96.89 |

| H-5 | 4.75 | 67.9 | |

| C-1 | - | 96.89 | |

| C-6 (CH₃) | 1.05 | 15.7 | |

| β-D-GlcNAc | H-1 | 4.45 | 101.64 |

| H-4 | 3.95 | 79.8 | |

| NAc (CH₃) | 2.01 | 22.7 |

To gain a more refined and dynamic picture of the this compound's conformation, several advanced NMR methods are employed.

Residual dipolar couplings (RDCs) provide long-range structural information by reporting on the orientation of internuclear vectors relative to an external magnetic field. acs.orgnih.govrsc.org By dissolving the this compound in a dilute liquid crystalline medium, the molecules become weakly aligned, and RDCs can be measured. umbc.eduacs.org These couplings are highly sensitive to the average orientation of the molecule and thus provide powerful restraints for conformational analysis. acs.org

Studies on related blood group oligosaccharides have demonstrated that RDC analysis can distinguish between different conformational models. umbc.edu For the Lewis-b determinant, RDC data helps to define the relative orientations of the individual monosaccharide rings, providing a more precise picture of the dominant solution conformation than can be obtained from NOE data alone. acs.orgnih.gov This method has been instrumental in confirming a relatively rigid conformation for the blood group epitopes in solution. umbc.edu

Scalar couplings across the glycosidic bond (trans-glycosidic J couplings), particularly the three-bond heteronuclear coupling (³JCH), are dependent on the dihedral angle (φ) of the glycosidic linkage according to a Karplus-type relationship. acs.orgresearchgate.net Measuring these small coupling constants can provide valuable information about the conformational preferences around the glycosidic bonds. acs.orgnih.gov

For the this compound, the measurement of ³JCH values for the α-L-Fucp-(1→2)-β-D-Gal, β-D-Galp-(1→3)-β-D-GlcNAc, and α-L-Fucp-(1→4)-β-D-GlcNAc linkages provides experimental data that can be compared with theoretical values calculated for different conformations. nih.gov This comparison helps to refine the conformational space populated by the molecule. While a single J-coupling value can be consistent with multiple conformations, when used in conjunction with other NMR data like NOEs and RDCs, it significantly enhances the accuracy of the determined structure. acs.org

Typically, NMR studies of carbohydrates are conducted in deuterium (B1214612) oxide (D₂O), which results in the exchange of labile hydroxy protons with deuterium, rendering them invisible. However, by performing experiments in a mixture of H₂O and an organic co-solvent (like acetone-d6) at low temperatures, the exchange rate can be slowed sufficiently to observe the hydroxy proton signals. nih.govslu.se

The chemical shifts, temperature coefficients, and NOEs of these hydroxy protons provide unique insights into the hydrogen-bonding network and solvent accessibility of the this compound. nih.govslu.seacs.org In a study of a Lewis-b derivative, while no persistent intramolecular hydrogen bonds were found to stabilize the structure, significant upfield shifts were observed for the O(3)H, O(4)H, and O(6)H of the galactose residue and the O(2)H of the fucose linked to GlcNAc. nih.gov This shielding was attributed to the proximity of these hydroxy protons to the hydrophobic face created by the fucose residue, indicating a specific, compact conformation. nih.govacs.org Furthermore, inter-residue NOEs involving these exchangeable protons confirmed close face-to-face stacking interactions between the fucose and galactose residues. nih.gov

Table 2: Observed Shielding Effects on Hydroxy Protons of a this compound Derivative nih.gov

| Hydroxy Proton | Observed Shift | Interpretation |

|---|---|---|

| Galp O(3)H | Large upfield shift | Orientation towards the amphiphilic/hydrophobic region. |

| Galp O(4)H | Large upfield shift | Orientation towards the amphiphilic/hydrophobic region. |

| Galp O(6)H | Large upfield shift | Orientation towards the amphiphilic/hydrophobic region. |

| Fucp (on GlcNAc) O(2)H | Large upfield shift | Orientation towards the amphiphilic/hydrophobic region. |

Saturation Transfer Difference (STD) NMR is a powerful technique for identifying the binding epitope of a ligand when it interacts with a much larger receptor protein. nih.govd-nb.info The method involves selectively saturating protons of the receptor, and this saturation is transferred via spin diffusion to the protons of the bound ligand. nih.gov Protons of the ligand in close contact with the receptor receive more saturation and thus show stronger signals in the resulting difference spectrum. d-nb.info

When the this compound binds to a receptor, such as the P biorxiv.org rotavirus VP8* domain, STD NMR experiments can map the specific parts of the sugar that are in direct contact with the protein surface. biorxiv.orgplos.orgnih.gov Studies have shown that for the P biorxiv.org VP8* interaction, protons within the type 1 precursor Galβ1-3GlcNAc motif of the this compound experience strong saturation transfer, indicating this part of the molecule is crucial for binding. biorxiv.org The Lewis fucose residue also showed relatively strong magnetization transfer, highlighting its importance in the interaction. nih.gov This epitope mapping provides a detailed picture of how Lewis-b is recognized by its protein partners at the molecular level. biorxiv.orgresearchgate.net

Table 3: Epitope Mapping of this compound Binding to P biorxiv.org VP8* via STD NMR biorxiv.orgresearchgate.net

| Lewis-b Moiety | Relative STD Effect | Interpretation |

|---|---|---|

| Galβ1-3GlcNAc motif | Strong | Primary binding interface, in close contact with the protein. |

| Lewis Fucose (α1-4 linked) | Strong | Important for binding, in close contact with the protein. |

| Secretor Fucose (α1-2 linked) | Weak to Medium | Weaker contact with the protein surface compared to other residues. |

Advanced NMR Methods for Conformational Elucidation

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) has become an indispensable and powerful analytical technique for the structural elucidation of complex biomolecules, including oligosaccharides and glycoconjugates. researchgate.net Its high sensitivity, accuracy, and ability to provide detailed structural information have significantly advanced the understanding of intricate carbohydrate structures. researchgate.net For oligosaccharides like the Lewis-b (Le-b) tetrasaccharide, MS is primarily used to determine molecular weight and composition. researchgate.net By measuring the mass-to-charge ratio of the ions, MS can accurately establish the molecular mass and deduce the number and types of sugar residues constituting the oligosaccharide chain. researchgate.net

Common ionization techniques employed for carbohydrate analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govbohrium.com While neutral oligosaccharides often have low proton affinity, they can be efficiently ionized through cationization with alkali metals, although derivatization may be used to enhance sensitivity. pnas.org Tandem mass spectrometry (MS/MS or MSn) is crucial for obtaining detailed structural information, including sequence, branching, and linkage details. nih.govpnas.org

Fragmentation methods such as Collision-Induced Dissociation (CID) are widely used to break down oligosaccharide ions into smaller fragments. researchgate.netnih.gov The analysis of these fragments provides insights into glycosidic linkages and branching patterns. researchgate.net For instance, studies using ESI-MS/MS have successfully distinguished between the isomeric Lewis-b and Lewis-y tetrasaccharides. nih.gov Specific fragment ions generated under CID conditions can act as diagnostic markers; a product ion at m/z 372 is characteristic for Le-b, while ions at m/z 534 and 305 are indicative of Le-y, allowing for their differentiation. nih.gov This capability is critical for accurately identifying Lewis antigens in complex biological samples, such as on the surface of pathogens like Helicobacter pylori. nih.gov

| Isomer | Characteristic Product Ion (m/z) |

|---|---|

| Lewis-b | 372 |

| Lewis-y | 534, 305 |

Computational Modeling and Molecular Dynamics Simulations

The biological function of oligosaccharides is intimately linked to their three-dimensional structure and conformational dynamics. Computational methods, particularly molecular modeling and simulations, provide invaluable insights into the conformational preferences of molecules like the this compound. The conformation of oligosaccharides is largely defined by the torsion angles around the glycosidic linkages, denoted as Φ and Ψ. slu.sebeilstein-journals.org

Molecular dynamics (MD) simulations have shown that oligosaccharides such as Lewis antigens are dynamically stable and tend to maintain well-defined conformations with relatively long lifetimes. nih.govoup.com The average fluctuations of the glycosidic angles are typically within a range of ±15 degrees. nih.gov However, significant flexibility can exist at specific linkages. For example, in the related lacto-N-neotetraose, MD simulations revealed that two conformational states are significantly populated at the ψ glycosidic torsion angle of the (1→3)-linkage. acs.org

| Linkage | Monosaccharide Residues Involved | Torsion Angles |

|---|---|---|

| α(1-2) | L-Fucose to D-Galactose | Φ, Ψ |

| β(1-3) | D-Galactose to N-acetyl-D-glucosamine | Φ, Ψ |

| α(1-4) | L-Fucose to N-acetyl-D-glucosamine | Φ, Ψ |

Standard Molecular Dynamics (MD) and enhanced sampling techniques like accelerated Molecular Dynamics (aMD) are powerful computational tools for exploring the conformational landscape of flexible molecules like oligosaccharides. nih.govacs.org These methods simulate the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior in different environments, such as in aqueous solution or when bound to a receptor. nih.govnih.gov

MD simulations have been used to study the motions of Lewis-b and related blood group oligosaccharides. nih.gov These studies have revealed that the oligosaccharides are dynamically stable, generally not transitioning between different minimum energy conformations even during simulations as long as 300 picoseconds. nih.gov The conformation of the glycosidic linkages within the larger oligosaccharide is not always identical to the minimum energy conformation of the isolated disaccharide components. nih.gov

Accelerated MD (aMD) simulations have been employed to investigate the conformational dynamics of related Lewis Y oligosaccharides, revealing their flexible nature. nih.govacs.org Such simulations can capture rare conformational events, like the transition between "open" and "closed" conformers, which might be crucial for biological recognition. nih.govchemrxiv.orgacs.org For example, aMD simulations of the A-pentasaccharide (a Lewis Y variant) showed a transition from an open to a closed conformer, while the related H-tetrasaccharide remained in an open conformation. nih.govacs.org These advanced simulation techniques are essential for identifying low-population, biologically relevant conformers that might be missed by standard MD or experimental methods alone. chemrxiv.orgacs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to study how oligosaccharides like the this compound interact with protein receptors such as lectins and antibodies. nih.govfrontiersin.org Software like HADDOCK (High Ambiguity Driven DOCKing) is particularly useful as it can integrate experimental data, such as information from NMR titrations, to guide the docking process and increase the accuracy of the predicted complex structure. nih.govbiorxiv.org

In a typical docking study, the structures of the ligand (e.g., Lewis-b) and the receptor are used as starting points. bioexcel.eu HADDOCK can use ambiguous interaction restraints (AIRs) derived from experimental data to define the likely binding interface. nih.gov For example, NMR data identifying which protein residues are perturbed upon ligand binding and which ligand protons are close to the protein surface can be translated into distance restraints for the docking calculation. nih.govbiorxiv.org

This approach has been successfully used to model the complexes of various Lewis antigens with their receptors. For instance, NMR-driven HADDOCK docking was used to generate models of the P acs.org rotavirus VP8* domain in complex with the Lewis-b antigen. biorxiv.org Similarly, docking studies have been used to rationalize the binding of Lewis antigens to the lectin LecB from Pseudomonas aeruginosa, confirming that Lewis-a (a structural relative of Lewis-b) is a potent ligand. mdpi.com These computational models provide a molecular basis for understanding binding specificity and can guide the design of inhibitors. oup.comfrontiersin.org

The accuracy of molecular dynamics simulations and other computational methods heavily relies on the quality of the underlying force field (FF). A force field is a set of parameters and equations that describes the potential energy of a system of atoms. nih.gov Developing robust and accurate force fields for carbohydrates presents unique challenges due to their high stereochemical complexity, polarity, and flexibility. nih.govmaynoothuniversity.ie

Several biomolecular force fields, such as GLYCAM, CHARMM, AMBER, and GROMOS, have been parameterized for carbohydrates. acs.orgnih.govmaynoothuniversity.ienih.gov The GLYCAM (Glycoconjugate AMBER) force field, in particular, is widely used for simulating carbohydrates, oligosaccharides, and glycoconjugates. nih.govambermd.org The development of these force fields is a hierarchical process, where parameters for smaller fragments are derived from high-level quantum mechanical calculations and then validated against experimental data for larger molecules. nih.govnih.gov

Force field validation is a critical and ongoing process. nih.gov Simulations using a given force field must be able to reproduce experimental observables, such as NMR-derived distances and coupling constants or crystallographic data. acs.orgnih.gov For example, the GLYCAM06 force field was validated by its ability to reproduce experimental solution data for disaccharides. nih.gov However, limitations still exist; some atomistic force fields have been shown to exaggerate aggregation in concentrated carbohydrate solutions. acs.org Continuous optimization and validation of force fields are essential to improve the predictive power of simulations and provide a more accurate understanding of the structure and dynamics of complex carbohydrates like the this compound. nih.govnih.gov

Quantification of Molecular Ordering (e.g., Generalized Degree of Order, GDO)

The quantification of molecular ordering provides valuable insights into the conformational flexibility and spatial orientation of oligosaccharides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of residual dipolar couplings (RDCs), are powerful tools for these studies. nih.govacs.org RDCs provide information on the time-averaged orientation of internuclear vectors relative to an external magnetic field, which is directly related to the molecular ordering and conformation. nih.govacs.org

The conformational preferences of the this compound are largely governed by the torsion angles at the glycosidic linkages. These linkages determine the relative orientation of the constituent monosaccharide units.

Table 1: Glycosidic Linkages of this compound

| Linkage | Monosaccharide 1 | Monosaccharide 2 |

| α(1→2) | L-Fucose (Fuc) | D-Galactose (Gal) |

| β(1→3) | D-Galactose (Gal) | N-acetylglucosamine (GlcNAc) |

| α(1→4) | L-Fucose (Fuc) | N-acetylglucosamine (GlcNAc) |

This table outlines the specific glycosidic bonds that define the structure of the this compound.

Research on related Lewis antigens, such as Lewis X (Lex) and Lewis A (Lea), using RDCs has demonstrated that these molecules adopt compact, rigidly folded conformations in solution. nih.gov These studies highlight the utility of RDC-based methods in defining the 3D structure of complex oligosaccharides. Similar approaches would be instrumental in quantifying the molecular ordering of the this compound and determining its GDO.

Studies on the closely related Lewis Y tetrasaccharide, which differs in the linkage between Gal and GlcNAc (β1-4 instead of β1-3), have shown that it can adopt both open and closed conformations in solution. acs.org Accelerated molecular dynamics (aMD) simulations of the H-tetrasaccharide (a Lewis Y determinant) indicated it predominantly remains in an open conformation. nih.gov Such conformational dynamics would be reflected in the GDO.

Table 2: Research Findings on Conformational Analysis of Lewis Antigens

| Finding | Method | Investigated Molecule(s) | Reference |

| Found to be dynamically stable with glycosidic angle fluctuations within ±15 degrees. | Molecular Dynamics (MD) Simulations | Lewis-a and Lewis-b oligosaccharides | nih.gov |

| Adopt compact, rigidly folded conformations in solution. | NMR Residual Dipolar Couplings (RDCs) | Lewis X and Lewis A trisaccharides | nih.gov |

| H-tetrasaccharide remains in an open conformation throughout simulations. | Accelerated Molecular Dynamics (aMD) | H-tetrasaccharide (Lewis Y) | nih.gov |

| Can adopt both open and closed conformations. | Accelerated Molecular Dynamics (aMD) | A-pentasaccharide (Lewis Y) | nih.gov |

This table summarizes key research findings from conformational analyses of Lewis-b and related Lewis antigens, illustrating the methodologies used and the insights gained.

Molecular Recognition and Biological Interactions of Lewis B Tetrasaccharide

Carbohydrate-Protein Interaction Studies

The study of carbohydrate-protein interactions is essential for understanding the biological functions of glycans like the Lewis-b tetrasaccharide. These interactions are characterized by a high degree of specificity and are often mediated by a complex network of hydrogen bonds and van der Waals forces.

Lectin Binding Specificity and Thermodynamics

Lectins, a class of proteins that bind specifically to carbohydrates, are key players in deciphering the biological roles of glycans. The binding of Le^b^ to various lectins has been extensively studied to understand the molecular basis of this recognition.

Griffonia simplicifolia lectin IV (GS4) is a well-characterized plant lectin that exhibits a strong affinity for the this compound. nih.gov The binding of Le^b^ to GS4 is primarily driven by non-polar interactions and a network of hydrogen bonds. nih.gov The galactose (Gal) residue of the Le^b^ antigen occupies the monosaccharide-binding pocket of the lectin. mdpi.com The interaction is further stabilized by up to 18 hydrogen bonds that anchor the three sugar residues of Le^b^ to the extended carbohydrate-binding site of the lectin, involving extensive non-polar stacking interactions with five aromatic residues (Y105, F108, W133, W138, and Y223). mdpi.com

Thermodynamic studies of the interaction between a methyl glycoside derivative of Le^b^ (Le^b^-OMe) and GS4 have revealed important insights into the binding energetics. The reaction is characterized by a significant negative enthalpy change (ΔH) of -13 kcal/mol and a negative entropy change (ΔS) of -22 cal/mol/K, indicating that the binding is enthalpically driven. cdnsciencepub.com This is a common feature of lectin-carbohydrate interactions. oup.comresearchgate.net Studies with monodeoxy derivatives of Le^b^ have shown that the hydroxyl groups OH-2 and OH-3 of both fucose units are not directly involved in the binding. cdnsciencepub.com Interestingly, a simplified analog of Le^b^ displayed similar thermodynamic values, with a ΔH of -14 kcal/mol and a ΔS of -26 cal/mol/K, reinforcing the understanding of the key interacting groups. cdnsciencepub.com Further investigations into the role of the β-D-galactopyranosyl residue of Le^b^ showed that replacement of the CH2OH-5b group with hydrogen resulted in very weak binding by the lectin. cdnsciencepub.com However, the 6b-deoxy derivative was bound almost as strongly as the parent Le^b^, and the 6b-chloride derivative was bound three times more strongly. cdnsciencepub.com Thermodynamic parameters confirmed that the OH-6b group interacts within the combining site of the complex. cdnsciencepub.com

| Parameter | Le^b^-OCH₃ | Simple Le^b^ Analog |

| ΔH (kcal/mol) | -13 | -14 |

| ΔS (cal/mol/K) | -22 | -26 |

This table summarizes the thermodynamic parameters for the binding of Lewis-b and its analog to Griffonia simplicifolia lectin IV.

The opportunistic pathogen Pseudomonas aeruginosa utilizes the lectin LecB to adhere to host cells and form biofilms. nih.gov LecB is a tetrameric, fucose-binding lectin that recognizes the Lewis-b antigen. nih.gov In competitive binding assays, Le^b^ was identified as a potent ligand for LecB. nih.gov Structural studies of the LecB/Lewis x complex have revealed an unusual conformation of the glycan in the binding site, with a non-canonical syn orientation of the N-acetyl group of N-acetylglucosamine. rcsb.org This conformation, while unstable in solution, is stabilized by the lectin. rcsb.org

Helicobacter pylori BabA: The blood group antigen-binding adhesin (BabA) of H. pylori is a key factor in the colonization of the stomach, mediating adherence to Le^b^ antigens on gastric epithelial cells. nih.govresearchgate.netasm.org The crystal structure of the BabA extracellular domain in complex with Le^b^ reveals a single, shallow binding site at the tip of the predominantly α-helical molecule. nih.govresearchgate.netnih.gov The binding is characterized by a network of hydrogen bonds between the fucose, N-acetylglucosamine, and galactose residues of Le^b^ and eight amino acids of BabA (C189, G191, N194, N206, D233, S234, S244, and T246). nih.govnih.gov The interaction shows low affinity under both acidic (dissociation constant, K_D_ of ~227 μM) and neutral (K_D_ of ~252 μM) conditions, with no significant conformational change in BabA upon binding. researchgate.netnih.gov Despite the low affinity of a single interaction, the multivalent presentation of Le^b^ on host cells and the presence of multiple BabA adhesins on the bacterial surface can lead to a high-avidity interaction. nih.gov

Rotavirus VP8 Domain:* The VP8* domain of the rotavirus spike protein VP4 mediates the initial attachment of the virus to host cells by recognizing histo-blood group antigens, including Le^b^. nih.govosti.gov Rotavirus strains of the P[II] genogroup, such as P nih.gov and P asm.org, recognize Le^b^. nih.govasm.org Unlike other rotavirus strains that use a "βα binding site," P asm.org and P nih.gov VP8* domains bind Le^b^ in a distinct pocket formed by the edges of two β-sheets, termed the "ββ binding site". nih.govosti.govfrontiersin.org This interaction is crucial for the infectivity of these rotavirus strains. nih.gov

| Pathogen Adhesin | Interacting Residues/Binding Site | Key Findings |

| H. pylori BabA | C189, G191, N194, N206, D233, S234, S244, T246 | Low affinity, high avidity binding mediated by a network of hydrogen bonds. nih.govnih.gov |

| Rotavirus VP8 * | "ββ binding site" | Utilizes a distinct binding pocket for Le^b^ recognition. nih.govosti.govfrontiersin.org |

This table details the recognition of Lewis-b by pathogenic bacterial adhesins.

Glycan arrays are powerful tools for the high-throughput screening of carbohydrate-protein interactions. These arrays, which feature a collection of immobilized glycans, allow for the rapid assessment of binding specificity and affinity for a large number of ligands. Glycan microarray analysis has been instrumental in characterizing the binding of various proteins to the this compound. For instance, an engineered F-type lectin, SrDupFLD, showed enhanced binding to fucosylated glycans, including Le^b^, when analyzed on a glycan microarray. oup.com Similarly, glycan arrays have been used to define the fine specificity of monoclonal antibodies against Le^x^, a related Lewis antigen, by comparing their binding profiles to a wide range of glycan structures, including Le^b^. oup.com

Monoclonal Antibody Recognition and Specificity to Lewis-b Epitopes

Monoclonal antibodies (mAbs) that specifically recognize the Lewis-b epitope are valuable tools for research and diagnostics. biosynth.com The interaction between Le^b^ and mAbs is highly specific, often involving a precise set of hydrogen bonds and hydrophobic interactions. cdnsciencepub.com For example, a monoclonal anti-Le^b^ antibody was found to interact with the OH-3b and OH-2d hydroxyl groups of the Le^b^ structure. cdnsciencepub.com The CH2OH-5b group of the galactose residue also plays a role in the binding, likely through nonpolar interactions within the antibody's combining site. cdnsciencepub.com

Some monoclonal antibodies exhibit cross-reactivity, recognizing both Le^b^ and the related Lewis-y (Le^y^) antigen. plos.org For instance, the mAb 692/29 recognizes a unique epitope present on both Le^y^ and Le^b^. plos.org This dual specificity can be advantageous in certain applications, such as cancer therapy, where tumors may express both antigens. plos.org The binding of these mAbs to cancer cell lines can vary, suggesting that differences in their fine specificity can influence their in vivo distribution and therapeutic efficacy. plos.orgresearchgate.net

Thermodynamic Characterization of Binding Events (Enthalpy, Entropy, Isothermal Titration Calorimetry)

The binding of this compound to its protein partners is a thermodynamically driven process, characterized by changes in enthalpy (ΔH) and entropy (ΔS). These parameters, often measured using Isothermal Titration Calorimetry (ITC), provide insight into the nature of the binding forces.

A study on the binding of a Lewis-b methyl glycoside to the lectin IV of Griffonia simplicifolia revealed that the interaction is enthalpically driven. cdnsciencepub.comcdnsciencepub.com The thermodynamic parameters were determined to be an enthalpy change (ΔH) of -13 kcal/mol and an entropy change (ΔS) of -22 cal/mol/K. cdnsciencepub.comcdnsciencepub.comresearchgate.net This indicates that the formation of favorable non-covalent interactions, such as hydrogen bonds, is the primary driving force for binding, rather than hydrophobic effects which would result in a more favorable entropy change. blogspot.com A similar thermodynamic profile was observed for a simpler analog of Lewis-b, reinforcing these findings. cdnsciencepub.comcdnsciencepub.com

In the context of host-pathogen interactions, the binding of Le^b^ to the BabA adhesin of Helicobacter pylori has also been characterized. ITC experiments showed that this interaction is also primarily driven by enthalpy, with ΔH values of approximately -12.2 kcal/mol at pH 4.5 and -10.9 kcal/mol at pH 7.4. nih.gov The entropic contribution (–TΔS) was less favorable, at approximately 7.2 kcal/mol and 6.0 kcal/mol at the respective pH values. nih.gov This enthalpic-entropic compensation, where a favorable enthalpy change is counteracted by an unfavorable entropy change, is a common feature in biomolecular recognition. researchgate.netacs.orgcore.ac.uknih.gov

Elucidation of Molecular Determinants Driving Binding Affinity and Specificity

The specific molecular interactions between the this compound and its binding partners are the foundation of its biological recognition.

For the Griffonia simplicifolia lectin IV, the binding site recognizes a topographical feature common to both Lewis-b and the related Lewis-y tetrasaccharide. cdnsciencepub.com This involves a nonpolar surface formed by the methyl groups of the two fucose residues, and a polar region involving hydroxyl groups on the galactose and one of the fucose units. cdnsciencepub.com Studies with monodeoxy derivatives of Lewis-b indicated that certain hydroxyl groups on the fucose units are not directly involved in the binding. cdnsciencepub.comcdnsciencepub.com

In the case of H. pylori's BabA adhesin, X-ray crystallography has provided a detailed picture of the binding interface. nih.govnih.gov The binding is mediated by a network of hydrogen bonds between the fucose, N-acetylglucosamine, and galactose residues of Le^b^ and eight amino acid residues of BabA (C189, G191, N194, N206, D233, S234, S244, and T246). nih.govnih.gov The interaction occurs in a shallow binding site at the tip of the BabA protein, and no significant conformational change is observed in the protein upon binding. nih.govnih.gov The low-affinity nature of this interaction, with dissociation constants (K_D) in the micromolar range, is characteristic of many carbohydrate-protein interactions. nih.govnih.gov Site-directed mutagenesis studies have validated the importance of these specific amino acid residues; for instance, mutating N206 or a combination of D233 and S244 significantly reduces or completely abolishes Le^b^ binding, respectively. nih.govnih.gov Furthermore, sequence variations in the BabA protein, particularly in two diversity loops, can modulate binding affinity and even switch the preference between different blood group antigens. rcsb.org

Role in Host-Pathogen Interplay

The this compound, present on the surface of host epithelial cells, serves as a crucial attachment point for a variety of pathogens, including bacteria and viruses.

Bacterial Adhesion Mechanisms (Helicobacter pylori, Neisseria meningitidis)

Helicobacter pylori , a bacterium that colonizes the human stomach and can lead to gastritis, peptic ulcers, and gastric cancer, utilizes its outer membrane adhesin, BabA, to bind to Le^b^ antigens on gastric epithelial cells. nih.govasm.orgnih.gov This adhesion is a critical first step in establishing a chronic infection. asm.org The expression of BabA and its ability to bind to Le^b^ are associated with more severe clinical outcomes. aai.org Interestingly, some strains of H. pylori can also express Le^b^ on their own surface, but studies have shown that this does not interfere with their ability to adhere to host cell Le^b^. nih.gov The binding of BabA to Le^b^ is a well-studied example of a specific glycan-protein interaction mediating bacterial adhesion. nih.gov

While the primary focus is often on H. pylori, other bacteria also interact with Lewis antigens. For instance, Neisseria meningitidis, a cause of meningitis and other serious infections, is known to interact with host cell glycans, and while specific data on Le^b^ binding is less detailed in the provided context, the general principle of glycan-mediated adhesion is relevant. binasss.sa.cr

Viral Recognition and Attachment (Norovirus, Rotavirus)

Noroviruses , the leading cause of nonbacterial acute gastroenteritis, recognize histo-blood group antigens (HBGAs), including Le^b^, as attachment factors. nih.gov Different norovirus genotypes exhibit distinct HBGA binding patterns, but Le^b^ appears to be a common ligand for many genogroup I (GI) strains, suggesting a critical role in their pathogenesis. nih.gov The interaction is mediated by the viral capsid protein VP1. nih.gov Structural studies have revealed the molecular basis for this recognition, showing how the virus targets specific epitopes on the Le^b^ structure. plos.orgmdpi.com

Rotaviruses , another major cause of severe diarrhea in infants and young children, also utilize HBGAs for attachment. plos.org The VP8* domain of the viral spike protein VP4 is responsible for this interaction. plos.org Strains such as P asm.org and P researchgate.net are known to bind to fucosylated glycans, including Le^b^. binasss.sa.crasm.orgosti.gov This binding specificity can influence the host range and susceptibility to infection. asm.org Interestingly, some studies have reported conflicting results regarding the ability of certain rotavirus genotypes to bind Le^b^, highlighting the complexity and potential strain-specific variations in these interactions. plos.org

Glycan:Glycan Interactions Mediating Microbial Adhesion

While protein-glycan interactions are well-established mechanisms for microbial adhesion, emerging evidence suggests that direct glycan-glycan interactions can also play a significant role. pnas.org The dense layer of glycans on both host cells (the glycocalyx) and bacterial surfaces provides a landscape for such interactions to occur. nih.govasm.org These interactions, which were once considered weak and low-affinity, have been shown to be of high affinity in some cases, with dissociation constants in the nanomolar to micromolar range, comparable to lectin-glycan interactions. pnas.org

In the context of bacterial pathogens, the lipooligosaccharides (LOS) or lipopolysaccharides (LPS) on the bacterial surface can bind directly to host glycan structures. pnas.org While specific studies focusing solely on Le^b^ in glycan-glycan mediated adhesion are not detailed in the provided results, the general principle is that bacterial surface glycans can interact with host glycans, including fucosylated structures like Le^b^, to facilitate adherence. pnas.org These interactions can act as an initial, low-affinity binding step that precedes higher-affinity protein-glycan binding. nih.gov

Physiological and Pathophysiological Implications of Lewis-b Expression

The expression of the Lewis-b antigen is not uniform throughout the body or over an individual's lifetime, and its presence or absence has significant physiological and pathophysiological consequences.

Physiologically, Le^b^ antigens are widely expressed in the proximal colon, but their levels decrease in the distal colon after birth. sigmaaldrich.com The expression of Le^b^ is dependent on the activity of specific fucosyltransferase enzymes, encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes. wikipedia.org Individuals who are "secretors" (possess a functional FUT2 gene) can express Le^b^. wikipedia.org The prevalence of different Lewis phenotypes varies among ethnic groups. nih.gov

Pathophysiologically, the re-expression or increased expression of Le^b^ is a hallmark of certain cancers, particularly in the distal colon, where it is normally faint. sigmaaldrich.comnih.gov This altered glycosylation is considered a key trait of cancerous cells and has been linked to increased cell motility and cancer progression. nih.govuoguelph.caresearchgate.net In colon cancer, the reappearance of Le^b^ can serve as a tumor marker. sigmaaldrich.comnih.gov The molecular basis for this change often involves the upregulation of the fucosyltransferase enzymes responsible for its synthesis. nih.govresearchgate.net

Furthermore, the presence of Le^b^ on host tissues directly impacts susceptibility to infections. As discussed, it is a receptor for pathogens like H. pylori and Norovirus. wikipedia.org This makes individuals expressing Le^b^ (secretors) more susceptible to these infections. binasss.sa.cr Conversely, the absence of Le^b^ can increase susceptibility to other pathogens, such as Candida and uropathogenic Escherichia coli. wikipedia.org

Expression Patterns in Normal Tissues and Ontogeny (e.g., Gastrointestinal Tract)

The Lewis-b (Le-b) antigen, a fucosylated oligosaccharide, exhibits dynamic expression patterns in human tissues, particularly within the gastrointestinal tract, which change significantly from fetal development through to adulthood. During fetal development, Le-b antigens are broadly expressed throughout the colon. sigmaaldrich.com However, following birth, their presence gradually diminishes in the distal colon, while remaining widely expressed in the proximal colon. sigmaaldrich.com This spatial and temporal regulation of Le-b expression suggests a role in the maturation and function of the gastrointestinal mucosa.

In adults, the expression of Lewis antigens, including Le-b, is not uniform. For instance, a study on normal colon mucosa found that while Lewis-a (Le-a) was consistently present, Le-b was not detected. nih.gov This is in contrast to the fetal intestine where Le-b is more widespread. sigmaaldrich.comnih.gov The expression of these histo-blood group antigens is dependent on the secretor status of an individual, which is determined by the activity of fucosyltransferases. cambridge.org

The developmental regulation of glycosylation is a complex process. In the postnatal development of the rat colon, for example, changes in the expression of specific glycosyltransferases lead to altered glycan structures on epithelial cells. mdpi.com This highlights the intricate enzymatic machinery that governs the expression of carbohydrate antigens like Le-b during ontogeny.

The following table summarizes the expression of this compound in normal human tissues, with a focus on the gastrointestinal tract and developmental changes.

Aberrant Glycosylation Patterns in Disease Contexts (e.g., Microbial Adhesion)

Alterations in the normal glycosylation patterns, leading to the aberrant expression of carbohydrate antigens like Lewis-b, are a hallmark of various diseases, including cancer and infectious diseases. scispace.commdpi.com These changes can facilitate pathological processes such as microbial adhesion. scispace.commdpi.com

A prime example of this is the interaction between Helicobacter pylori and the gastric epithelium. biosynth.comdovepress.com Certain strains of H. pylori utilize the Lewis-b antigen as a receptor to adhere to the stomach lining, a critical step in establishing infection. dovepress.comtandfonline.com The blood group antigen-binding adhesin (BabA) on the surface of H. pylori specifically recognizes and binds to the Le-b tetrasaccharide present on gastric epithelial cells. dovepress.com Interestingly, some studies suggest that for certain H. pylori strains, this adherence can also occur independently of Le-b, indicating the involvement of other bacterial and host cell factors. nih.gov

The reappearance or increased expression of Le-b in tissues where it is normally absent or expressed at low levels in adults, such as the distal colon, can be a marker for malignant transformation. sigmaaldrich.comnih.gov In colon adenocarcinoma, for instance, Le-b antigen has been identified as a tumor-associated antigen. nih.gov This aberrant expression is a consequence of dysregulated glycosyltransferase activity within the cancer cells.

The table below details research findings on the aberrant expression of Lewis-b and its role in microbial adhesion.

Q & A

Basic: What methodologies are essential for structural characterization of Lewis-b tetrasaccharide?

Methodological Answer:

Structural elucidation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To determine glycosidic linkages and anomeric configurations, as demonstrated in human factor IX tetrasaccharide studies .

- X-ray Crystallography : For resolving atomic-level interactions in lectin complexes, exemplified by striped bass CRD/Lewis-b binding models .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS/MS) identifies molecular weight and fragmentation patterns, critical for oligosaccharide sequencing .

- Methylation Analysis : Validates branching patterns and monosaccharide connectivity .

Basic: How is this compound detected in complex biological matrices?

Methodological Answer:

- Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS) : Effective for separating hydrophilic glycans, as applied in metabolomic profiling of human milk oligosaccharides .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Uses anti-Lewis-b antibodies for quantitative detection, though cross-reactivity with similar epitopes (e.g., H1 antigen) must be controlled .

Advanced: How to design experiments analyzing this compound’s interaction with lectins?

Methodological Answer:

- Site-Directed Mutagenesis : Test hypothesized binding residues (e.g., Tyr 18, His 20 in striped bass N-CRD) to validate carbohydrate recognition domains (CRDs) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (Kd) and thermodynamics, as used in cholera toxin B subunit studies .

- Saturation Transfer Difference (STD)-NMR : Maps epitope-specific interactions without requiring protein crystallization .

Advanced: How to resolve contradictions in reported binding affinities across studies?

Methodological Answer:

- Orthogonal Validation : Combine ITC (thermodynamic data) with Surface Plasmon Resonance (SPR) for kinetic analysis .

- Conformational Analysis : Compare X-ray structures of free vs. bound tetrasaccharide to assess ligand flexibility, as quantified by RMSD values in striped bass CRD complexes .

- Buffer Optimization : Control for pH and ionic strength, which influence fucose residue protonation and binding .

Advanced: What in silico approaches model this compound interactions?

Methodological Answer:

- Molecular Docking : Aligns tetrasaccharide into lectin binding pockets using software like AutoDock, guided by crystallographic data (e.g., PDB 2J1T) .

- Molecular Dynamics (MD) Simulations : Predicts stability of carbohydrate-protein complexes over time, accounting for solvent effects .